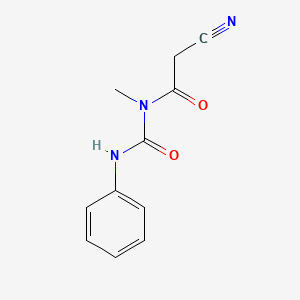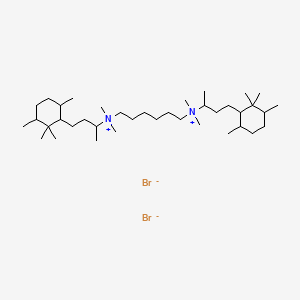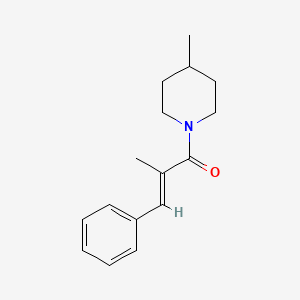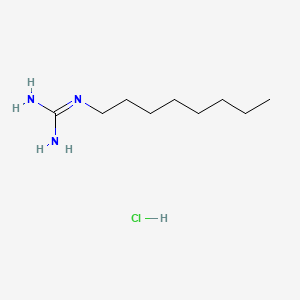![molecular formula C17H22O2Si B13767318 Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane CAS No. 53864-01-0](/img/structure/B13767318.png)
Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE is a chemical compound with the molecular formula C17H22O2Si. It is known for its unique structure, which includes a phenyl group attached to a silicon atom, further bonded to two 1,1-dimethylallyloxy groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE typically involves the reaction of phenyltrichlorosilane with 1,1-dimethylallyl alcohol in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like toluene. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
化学反应分析
Types of Reactions
BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
科学研究应用
BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty polymers and coatings
作用机制
The mechanism of action of BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in chemical synthesis. The allyloxy groups can undergo various chemical transformations, allowing the compound to participate in a wide range of reactions .
相似化合物的比较
Similar Compounds
- Phenyltrimethoxysilane
- Phenyltriethoxysilane
- Diphenyldimethoxysilane
Uniqueness
Compared to these similar compounds, BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE is unique due to the presence of the 1,1-dimethylallyloxy groups. These groups provide additional reactivity and versatility in chemical reactions, making the compound valuable in various research and industrial applications .
属性
CAS 编号 |
53864-01-0 |
|---|---|
分子式 |
C17H22O2Si |
分子量 |
286.44 g/mol |
IUPAC 名称 |
methyl-bis(2-methylbut-3-yn-2-yloxy)-phenylsilane |
InChI |
InChI=1S/C17H22O2Si/c1-8-16(3,4)18-20(7,19-17(5,6)9-2)15-13-11-10-12-14-15/h1-2,10-14H,3-7H3 |
InChI 键 |
PNKQRVQGFJBKLF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#C)O[Si](C)(C1=CC=CC=C1)OC(C)(C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)
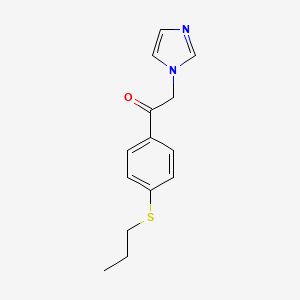

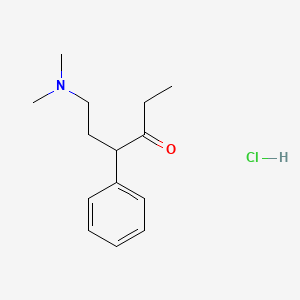
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
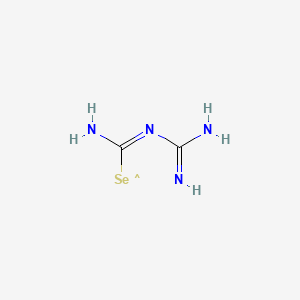
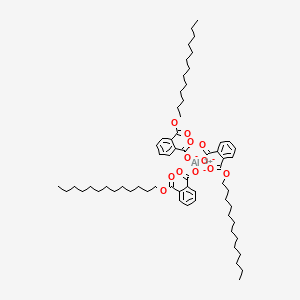
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
